2-(3-Ethenylimidazol-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide
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Overview
Description
2-(3-Ethenylimidazol-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide is a complex organic compound that features both imidazolium and thiophene moieties The presence of these functional groups makes it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethenylimidazol-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide typically involves the reaction of 3-ethenylimidazole with 2-bromo-1-thiophen-2-ylethanone under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethenylimidazol-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium moiety can be reduced to form imidazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or potassium iodide (KI) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazole derivatives.
Substitution: Corresponding halide or hydroxide derivatives.
Scientific Research Applications
2-(3-Ethenylimidazol-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(3-Ethenylimidazol-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide involves its interaction with specific molecular targets. The imidazolium moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiophene ring may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of target molecules. These interactions can lead to the disruption of essential biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-vinyliMidazoliuM chloride: Similar imidazolium structure but with a butyl group instead of a thiophene ring.
3,3’-(Butane-1,4-diyl)bis(1-vinyl-3-imidazolium) Bis (trifluoromethanesulfonyl)imide: Contains a bis-imidazolium structure with different substituents.
Uniqueness
2-(3-Ethenylimidazol-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide is unique due to the presence of both imidazolium and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiophene ring enhances its electronic properties, while the imidazolium moiety contributes to its ionic nature and potential biological activity.
Properties
IUPAC Name |
2-(3-ethenylimidazol-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2OS.BrH/c1-2-12-5-6-13(9-12)8-10(14)11-4-3-7-15-11;/h2-7,9H,1,8H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEMLISUYLIBME-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C[N+](=C1)CC(=O)C2=CC=CS2.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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